molecular formula C16H14Cl2N2 B13110037 2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine

2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine

Cat. No.: B13110037
M. Wt: 305.2 g/mol
InChI Key: XZWPLMQULVIBSN-UHFFFAOYSA-N
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Description

2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine typically involves the reaction of 4,7-dichloro-2-phenyl-1H-indole with ethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemicals

Mechanism of Action

The mechanism of action of 2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine apart from similar compounds is its unique combination of chlorine and phenyl groups on the indole ring. This unique structure may confer specific biological activities and chemical properties that are not present in other similar compounds .

Properties

Molecular Formula

C16H14Cl2N2

Molecular Weight

305.2 g/mol

IUPAC Name

2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C16H14Cl2N2/c17-12-6-7-13(18)16-14(12)11(8-9-19)15(20-16)10-4-2-1-3-5-10/h1-7,20H,8-9,19H2

InChI Key

XZWPLMQULVIBSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3N2)Cl)Cl)CCN

Origin of Product

United States

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